molecular formula C12H3Cl7 B1581963 2,2',3,4,4',5',6-Heptachlorobiphenyl CAS No. 52663-69-1

2,2',3,4,4',5',6-Heptachlorobiphenyl

Cat. No.: B1581963
CAS No.: 52663-69-1
M. Wt: 395.3 g/mol
InChI Key: KQBFUDNJKCZEDQ-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl is one of the many polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Preparation Methods

The synthesis of 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial production methods for polychlorinated biphenyls, including 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine used .

Chemical Reactions Analysis

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:

Mechanism of Action

Comparison with Similar Compounds

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl is unique among polychlorinated biphenyls due to its specific chlorination pattern. Similar compounds include:

These compounds share similar chemical properties but differ in their specific biological and environmental effects due to their unique structures.

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-8(16)3-9(17)11(18)12(10)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBFUDNJKCZEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074163
Record name 2,2',3,4,4',5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-69-1
Record name PCB 183
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4,4',5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD2022B03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is CB183 metabolized in living organisms?

A: Research shows that CB183 undergoes metabolism primarily in the liver. Studies in rats and guinea pigs indicate that it is metabolized into two main hydroxylated metabolites: 3'-hydroxy-CB183 and 5-hydroxy-CB183. [] These metabolites are found in higher concentrations in feces compared to serum, suggesting excretion as a primary route of elimination. [] Interestingly, pretreatment with phenobarbital, a drug known to induce certain cytochrome P450 enzymes, increased the production of both metabolites, highlighting the role of these enzymes in CB183 metabolism. []

Q2: Does CB183 metabolize into 4-OH-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-CB187)?

A: While initial studies suggested the possibility of 4-OH-CB187 being a metabolite of CB183, further investigation refuted this hypothesis. [] The use of a different type of gas chromatography column allowed for better separation of metabolites, revealing that the metabolite previously thought to be 4-OH-CB187 was, in fact, 5-hydroxy-CB183. [] This finding was further supported by the distinct distribution pattern of 5-hydroxy-CB183 compared to 4-OH-CB187, which was previously shown to be exclusively present in blood and absent in feces. []

Q3: Is there evidence of enantioselective metabolism of CB183?

A: Yes, research indicates that CB183 undergoes enantioselective metabolism. Specifically, the cytochrome P450 2B subfamily, found in both humans and rats, plays a role in this process. [] This selectivity implies that the two enantiomers of CB183 might have different biological activities and toxicological profiles, a crucial consideration for risk assessment and understanding its effects.

Q4: What is the significance of studying CB183 in relation to breast cancer?

A: CB183 belongs to the polychlorinated biphenyls (PCBs) group, classified as possible human carcinogens. [] A study investigated the potential link between adipose tissue concentrations of organochlorine pesticides, including PCBs like CB183, and breast cancer risk in a high-risk region of New York. [] Although this particular study did not find a statistically significant association between overall PCB levels and breast cancer risk, it highlighted the need for further investigation into specific PCB congeners and their potential carcinogenicity. []

Q5: What are the implications of finding specific PCB congeners, like 2,2',3,4,4',5,5'-Hexachlorobiphenyl (CB153) and 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183), at elevated levels in human blood?

A: The presence of certain hydroxylated PCB metabolites, potentially originating from congeners like CB153 and CB183, in human blood raises concerns due to their potential toxicological activities. [] These metabolites have been shown to disrupt thyroid hormone and vitamin A homeostasis, exhibit estrogenic or anti-estrogenic effects, and inhibit estrogen sulfotransferase activity. [] Such findings underscore the importance of understanding the metabolic pathways and potential health risks associated with various PCB congeners.

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